4-Nitrobenzaldehyd-d4

Übersicht

Beschreibung

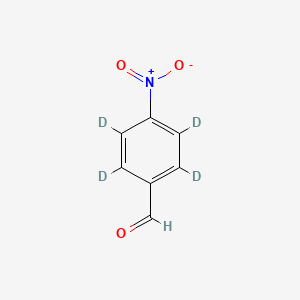

4-Nitrobenzaldehyde-d4 is a deuterated derivative of 4-nitrobenzaldehyde, an organic aromatic compound. The deuterium atoms replace the hydrogen atoms in the aldehyde group, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The compound is characterized by a nitro group para-substituted to an aldehyde group, giving it unique chemical properties.

Wissenschaftliche Forschungsanwendungen

4-Nitrobenzaldehyde-d4 is widely used in scientific research due to its deuterated nature. Some applications include:

NMR Spectroscopy: Used as an internal standard or reference compound in NMR studies.

Isotope Labeling: Employed in studies involving isotope effects and reaction mechanisms.

Chemical Synthesis: Utilized in the synthesis of deuterated compounds for pharmaceutical research.

Biological Studies: Investigated for its effects on biological systems and potential use in drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Nitrobenzaldehyde-d4 can be synthesized through the deuteration of 4-nitrobenzaldehyde. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of 4-nitrobenzaldehyde with deuterated reagents such as deuterated sulfuric acid in deuterated ethanol. The reaction conditions typically involve refluxing the mixture to ensure complete deuteration.

Industrial Production Methods

In industrial settings, the production of 4-nitrobenzaldehyde-d4 follows similar principles but on a larger scale. The process involves the use of deuterated solvents and reagents in large reactors, with careful control of reaction conditions to maximize yield and purity. The final product is purified through crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

4-Nitrobenzaldehyde-d4 undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form 4-nitrobenzoic acid.

Reduction: The nitro group can be reduced to form 4-aminobenzaldehyde.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol are commonly used.

Major Products

Oxidation: 4-Nitrobenzoic acid.

Reduction: 4-Aminobenzaldehyde.

Substitution: Various substituted nitrobenzaldehyde derivatives depending on the nucleophile used.

Wirkmechanismus

The mechanism of action of 4-nitrobenzaldehyde-d4 involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The aldehyde group can form Schiff bases with amino groups in proteins, affecting their function. The deuterium atoms provide stability and allow for detailed mechanistic studies using NMR spectroscopy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Nitrobenzaldehyde: The non-deuterated form, commonly used in organic synthesis.

4-Aminobenzaldehyde: A reduction product of 4-nitrobenzaldehyde, used in dye synthesis.

4-Nitrobenzoic Acid: An oxidation product, used in the manufacture of dyes and pharmaceuticals.

Uniqueness

4-Nitrobenzaldehyde-d4 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and isotope labeling studies. The presence of deuterium atoms allows for the investigation of isotope effects and provides insights into reaction mechanisms that are not possible with non-deuterated compounds.

Biologische Aktivität

4-Nitrobenzaldehyde-d4 (CHDNO) is a deuterated form of 4-nitrobenzaldehyde, a compound with notable biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on antibacterial and anticancer properties.

Synthesis and Characterization

The synthesis of 4-nitrobenzaldehyde-d4 typically involves the nitration of benzaldehyde followed by deuteration. The resulting compound is characterized using techniques such as NMR spectroscopy, which confirms the presence of deuterium in the molecular structure. The chemical structure can be represented as follows:

Biological Activity

Antibacterial Properties:

Research indicates that 4-nitrobenzaldehyde-d4 exhibits significant antibacterial activity. A study involving zinc oxide nanoparticles (ZnO NPs) synthesized with 4-nitrobenzaldehyde revealed enhanced antibacterial effects against various pathogens. The combination demonstrated superior activity compared to ZnO alone, suggesting that 4-nitrobenzaldehyde-d4 could potentiate the antibacterial effects of nanoparticles through mechanisms involving reactive oxygen species (ROS) generation .

Anticancer Effects:

In cancer research, 4-nitrobenzaldehyde-d4 has been implicated in promoting apoptosis in melanoma cells. The study reported that treatment with nanoparticles containing 4-nitrobenzaldehyde led to increased ROS levels, reduced cell viability, and enhanced apoptotic cell death in melanoma cell lines (SK-MEL-3). The findings suggest a dose-dependent relationship where higher concentrations resulted in greater apoptosis and reduced mitochondrial membrane potential (MMP) .

Table 1: Antibacterial Activity of 4-Nitrobenzaldehyde-d4

| Pathogen | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 40 |

| P. aeruginosa | 12 | 60 |

MIC: Minimum Inhibitory Concentration

Table 2: Anticancer Activity of 4-Nitrobenzaldehyde-d4 on Melanoma Cells

| Treatment Concentration (µg/mL) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 80 | 15 |

| 25 | 60 | 30 |

| 50 | 30 | 60 |

Case Studies

Case Study: Antibacterial Efficacy

In a recent study, the antibacterial efficacy of ZnO NPs synthesized with 4-nitrobenzaldehyde was tested against common pathogens. The results showed that the NPs significantly inhibited bacterial growth, demonstrating potential for use in medical applications where bacterial resistance is a concern .

Case Study: Apoptosis Induction in Cancer Cells

A separate investigation focused on the effect of ZnO NPs containing 4-nitrobenzaldehyde on melanoma cells. The study found that treatment led to a marked increase in apoptotic markers and ROS production, indicating that this compound could be utilized as part of a therapeutic strategy against melanoma .

Eigenschaften

IUPAC Name |

2,3,5,6-tetradeuterio-4-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3/c9-5-6-1-3-7(4-2-6)8(10)11/h1-5H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXRFQSNOROATLV-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C=O)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60662148 | |

| Record name | 4-Nitro(~2~H_4_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020718-72-2 | |

| Record name | 4-Nitro(~2~H_4_)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60662148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1020718-72-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.